N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
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Description
N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C23H23ClN6O3S and its molecular weight is 498.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Compounds containing pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties. For example, novel pyrazolopyrimidines derivatives were investigated for their cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, indicating potential applications in cancer therapy. The structure-activity relationship (SAR) analysis suggests that the chemical features of these compounds, including the presence of specific functional groups and molecular frameworks similar to those in the query compound, could contribute to their biological activity (Rahmouni et al., 2016).
Antimicrobial and Anti-inflammatory Properties
Research into hybrid molecules containing penicillanic acid or cephalosporanic acid moieties demonstrates the exploration of novel compounds for their antimicrobial and anti-inflammatory activities. These studies reveal the potential of structurally complex compounds in addressing bacterial infections and inflammation, suggesting a possible area of application for the compound (Başoğlu et al., 2013).
Enzyme Inhibition
The synthesis and biological evaluation of certain thiazolidinones as antimicrobial agents offer insights into the role of complex compounds in enzyme inhibition, particularly against bacterial strains. This research avenue might be relevant for the compound , hinting at its potential application in developing new antimicrobial agents (Patel et al., 2012).
Molecular Docking and Drug Design
Further applications in scientific research involve molecular docking studies to predict the interaction of compounds with proteins or enzymes, aiding in drug design and development. For instance, compounds synthesized for targeting CDK4 protein via molecular docking studies provide a framework for understanding how complex molecules might interact with biological targets, offering a pathway for the development of novel therapeutics (Holam et al., 2022).
properties
IUPAC Name |
N-[4-amino-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O3S/c24-16-8-6-15(7-9-16)21(32)26-19-20(25)27-23(28-22(19)33)34-14-18(31)30-12-10-29(11-13-30)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,26,32)(H3,25,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQSCBGOZXVSOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide |
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